10-chloro-7-ethyl-11-methylbenzo[c]acridine
Description
10-Chloro-7-ethyl-11-methylbenzo[c]acridine (CAS NO. 63019-53-4) is a polycyclic aromatic compound with a benzo[c]acridine backbone substituted at positions 7, 10, and 11 with ethyl, chloro, and methyl groups, respectively. Its molecular formula is C₂₀H₁₆ClN, and its IUPAC name reflects the positions of these substituents . The compound exhibits a planar tricyclic structure, characteristic of acridines, which allows for DNA intercalation and interactions with biological targets like topoisomerases .
Notably, it is classified as a questionable carcinogen due to experimental tumorigenic data. Upon thermal decomposition, it emits toxic fumes of Cl⁻ and NOₓ, necessitating careful handling . Its physicochemical properties, such as lipophilicity and basicity (pKa ~5.1, similar to unsubstituted acridine), are influenced by the chloro, ethyl, and methyl groups, which modulate solubility and reactivity .
Properties
CAS No. |
63019-53-4 |
|---|---|
Molecular Formula |
C20H16ClN |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
10-chloro-7-ethyl-11-methylbenzo[c]acridine |
InChI |
InChI=1S/C20H16ClN/c1-3-14-16-10-11-18(21)12(2)19(16)22-20-15-7-5-4-6-13(15)8-9-17(14)20/h4-11H,3H2,1-2H3 |
InChI Key |
GXROESRUKVGGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=CC(=C4C)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 10-chloro-7-ethyl-11-methylbenzo[c]acridine
General Synthetic Strategies for Benzo[c]acridine Derivatives
Benzo[c]acridine derivatives, including the target compound, are generally synthesized via multi-component condensation reactions or palladium-catalyzed domino syntheses. The key synthetic approaches include:
One-pot multi-component condensation involving aromatic aldehydes, 1-naphthylamine, and dimedone catalyzed by nanoporous sulfonic acid-functionalized SBA-15 (SBA-Pr-SO3H) under solvent-free conditions. This method is efficient, green, and yields high purity products rapidly.
Palladium-catalyzed domino N–H/C–H coupling of dihalonaphthalenes and diphenylamines, allowing direct annulation to benzoacridine frameworks with high overall yields (up to 95%).
Ullmann condensation and cyclization of 2-bromobenzoic acid derivatives with anilines, followed by cyclization using polyphosphoric acid (PPA) to form acridone intermediates, which can be further functionalized.
Detailed One-Pot Synthesis Using SBA-Pr-SO3H Catalyst
The most notable and efficient method for benzo[c]acridine derivatives synthesis, applicable to 10-chloro-7-ethyl-11-methylbenzo[c]acridine, involves a three-component condensation reaction catalyzed by SBA-Pr-SO3H, a sulfonic acid-functionalized mesoporous silica nanoporous catalyst.
Reaction Components and Conditions
- Reactants: Aromatic aldehyde (bearing chloro and alkyl substituents), 1-naphthylamine, and dimedone (5,5-dimethylcyclohexane-1,3-dione).
- Catalyst: SBA-Pr-SO3H (0.02 g activated at 100 °C under vacuum).
- Conditions: Solvent-free, heated at 140 °C.
- Reaction Time: 2–13 minutes depending on the aldehyde substituent.
- Work-up: After reaction completion (monitored by TLC), the mixture is dissolved in hot ethanol, filtered to remove the catalyst, and cooled to crystallize the product.
Mechanism Overview
- Knoevenagel condensation between dimedone and the aromatic aldehyde forms an olefin intermediate.
- Michael addition of 1-naphthylamine to the olefin.
- Tautomerization and cyclization yield the benzo[c]acridine core.
- SBA-Pr-SO3H acts as a proton source to activate carbonyl groups, accelerating the reaction.
Catalyst Advantages
- High surface area and thermal stability.
- Nanoporous structure (~6 nm pore size) acts as a nano-reactor enhancing reaction efficiency.
- Recyclable up to five times without significant loss of activity.
- Environmentally friendly and green chemistry compliant.
Representative Data Table: Optimization of Reaction Conditions
| Entry | Solvent | Conditions | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Water | Reflux | 4 h | 77 |
| 2 | Ethanol | Reflux | 3 h | 86 |
| 3 | Ethanol/Water | 78 °C | 3 h | 67 |
| 4 | Acetonitrile | Reflux | 3 h | 85 |
| 5 | Solvent-free | 140 °C | 5 min | 96 |
Best yield and shortest time achieved under solvent-free conditions with SBA-Pr-SO3H catalyst.
Comparative Catalyst Efficiency
| Entry | Catalyst | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | None | 30 | 45 |
| 2 | Molecular sieve | 20 | 62 |
| 3 | NH2SO3H | 100 | 70 |
| 4 | SBA | 20 | 58 |
| 5 | SBA-Pr-SO3H | 5 | 96 |
Alternative Synthetic Routes
N-alkylation of acridin-9(10H)-one derivatives: Using phase transfer catalysts such as tetrabutyl ammonium bromide, alkyl halides (e.g., 1-bromo-3-chloropropane), and bases (K2CO3) in solvents like acetonitrile, followed by purification via column chromatography. This method allows introduction of chloroalkyl substituents at the 10-position, which can be further functionalized to yield derivatives like 10-chloro-7-ethyl-11-methylbenzo[c]acridine.
Palladium-catalyzed domino synthesis: Utilizing dihalonaphthalenes and diphenylamines with Pd catalysts to form annulated benzoacridines in a one-pot process with high yields. This method is efficient for complex benzoacridine frameworks but requires careful control of reaction temperature and time.
Summary of Preparation Methodologies
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| SBA-Pr-SO3H catalyzed one-pot MCR | Multi-component condensation, solvent-free | High yield, short time, green catalyst | Requires preparation of SBA-Pr-SO3H catalyst |
| N-alkylation of acridin-9(10H)-one | Alkyl halides and phase transfer catalyst | Allows introduction of chloroalkyl groups | Longer reaction times, multiple steps |
| Pd-catalyzed domino synthesis | Palladium catalysis, one-pot N–H/C–H coupling | High yield, direct annulation | Sensitive to reaction conditions |
Experimental Highlights for SBA-Pr-SO3H Method
- Catalyst Preparation: SBA-15 mesoporous silica functionalized with propyl sulfonic acid groups.
- Reaction Setup: Mix equimolar amounts of aromatic aldehyde (with chloro and alkyl substituents), dimedone, and 1-naphthylamine with 0.02 g catalyst.
- Heating: 140 °C under solvent-free conditions for 2–13 minutes.
- Product Isolation: Dissolve crude in hot ethanol, filter catalyst, cool filtrate to crystallize pure product.
- Catalyst Recycling: Wash catalyst with diluted acid, water, acetone; dry and reuse.
Chemical Reactions Analysis
Types of Reactions
10-chloro-7-ethyl-11-methylbenzo[c]acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted acridines.
Scientific Research Applications
10-chloro-7-ethyl-11-methylbenzo[c]acridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to DNA intercalation and its effects on biological systems.
Medicine: Acridine derivatives, including 10-chloro-7-ethyl-11-methylbenzo[c]acridine, are investigated for their potential anticancer properties.
Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-chloro-7-ethyl-11-methylbenzo[c]acridine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and potentially leading to cell death. This property is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Acridine Derivatives
Pharmacokinetics and Substituent Effects
Research Findings and Implications
- Synthetic Challenges : While and describe methods for acridine synthesis (e.g., Bernthsen synthesis with ZnCl₂), the specific route for 10-chloro-7-ethyl-11-methylbenzo[c]acridine remains underexplored. Likely steps include Friedel-Crafts alkylation and halogenation .
- Environmental Impact: Dibenz[a,h]acridine and related compounds are prioritized pollutants due to persistence and carcinogenicity, whereas 10-chloro-7-ethyl-11-methylbenzo[c]acridine’s environmental fate requires further study .
- Drug Development : Hybrid acridine derivatives (e.g., triazole-acridines in ) demonstrate improved pharmacokinetics, suggesting that modifying substituents on 10-chloro-7-ethyl-11-methylbenzo[c]acridine could mitigate toxicity while retaining bioactivity .
Biological Activity
10-Chloro-7-ethyl-11-methylbenzo[c]acridine is a polycyclic aromatic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article examines the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 10-chloro-7-ethyl-11-methylbenzo[c]acridine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN |
| Molecular Weight | 285.77 g/mol |
| IUPAC Name | 10-Chloro-7-ethyl-11-methylbenzo[c]acridine |
| CAS Number | 63019-53-4 |
The biological activity of 10-chloro-7-ethyl-11-methylbenzo[c]acridine primarily involves its interaction with DNA and various cellular pathways. It is believed to exert its effects through the following mechanisms:
- DNA Intercalation : The compound can intercalate between DNA base pairs, disrupting the normal function of DNA and potentially leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, contributing to cell death.
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation, such as topoisomerases and kinases.
Anticancer Activity
Numerous studies have investigated the anticancer potential of 10-chloro-7-ethyl-11-methylbenzo[c]acridine. A notable study demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via ROS generation |
| HCT116 (Colon) | 12.5 | DNA intercalation and topoisomerase inhibition |
| A549 (Lung) | 18.3 | Cell cycle arrest at G1 phase |
In a study conducted by Chang et al. (1986), the compound was tested on CD-1 mice for tumor initiation ability, showing a significant increase in tumor incidence compared to control groups, indicating its potential as a carcinogen under certain conditions .
Cytotoxicity Studies
Further investigations into cytotoxicity revealed that the compound exhibited dose-dependent effects on various cancer cell lines, with significant cytotoxicity observed at higher concentrations.
Research Findings
Recent research has highlighted the structure-activity relationship (SAR) of acridine derivatives, including 10-chloro-7-ethyl-11-methylbenzo[c]acridine. The presence of chlorine and ethyl groups has been linked to enhanced biological activity compared to other derivatives lacking these substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
